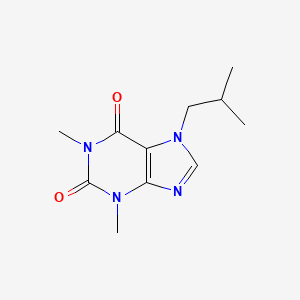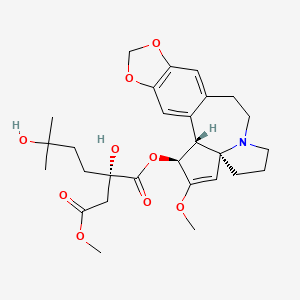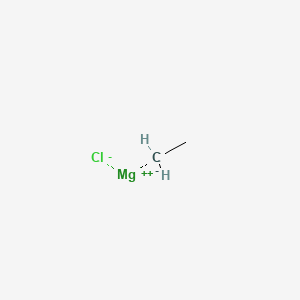
Anhalinine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to Anhalinine often involves complex reactions under specific conditions. For example, the synthesis of lanthanide hydroxyhalide materials shows the intricate process of creating layered intercalation hosts under hydrothermal conditions, highlighting the complexity and precision needed in synthesizing advanced materials (Poudret, Prior, McIntyre, & Fogg, 2008). Similarly, the creation of tetravalent actinide complexes through salt metathesis reactions underlines the intricate methods required for the synthesis of highly specialized compounds (Schnaars et al., 2012).
Molecular Structure Analysis
The study of molecular structures, such as the crystal structures of lanthanide hydroxyhalide materials, reveals the importance of coordination geometry and intermolecular interactions in determining the properties of synthesized compounds. The crystallographic analysis offers insights into the structural arrangements and the role of halide anions in charge balancing (Poudret et al., 2008).
Chemical Reactions and Properties
The chemical properties of compounds are deeply influenced by their molecular structures and synthesis routes. For instance, the reactivity and stability of complexes are determined by their bonding trends, as seen in the analysis of An(IV) complexes, which explore the ionic and covalent character of bonds within these molecules (Schnaars et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, conductivity, and fluorescence, are crucial for understanding the applications of synthesized compounds. The copolymerization study of aniline and 2-aminoterephthalic acid demonstrates how the inclusion of specific units in the polymer backbone affects these properties, highlighting the relationship between chemical composition and physical behavior (Arias-Pardilla et al., 2006).
Chemical Properties Analysis
Exploring the chemical properties involves examining the reactivity, stability, and interaction of compounds with other substances. The aqueous N-heterocyclization of aniline derivatives illustrates the potential for creating diverse chemical structures through specific reactions, emphasizing the versatility and complexity of chemical synthesis processes (Ju & Varma, 2005).
Wissenschaftliche Forschungsanwendungen
1. Effects on Cholinergic Neuromuscular Transmission
Anhalinine, along with mescaline and its analogs, was studied for its effects on cholinergic neuromuscular transmission. These compounds, including anhalinine, were found to block both directly and neurally evoked muscle twitches. They also affected acetylcholine release, membrane potential, and action potential duration, indicating a significant impact on neuromuscular transmission mechanisms. This research provides insights into the potential neuromodulatory properties of anhalinine (Ghansah et al., 1993).
2. Ab Initio Study of Anhalinine Analogs
In another study, ab initio analysis was conducted on anions and neutral radicals related to anhalinine. This research is vital for understanding the structural and electronic properties of these compounds. Such studies can contribute to the development of new materials or molecules with unique chemical properties (Metzler‐Nolte, 1998).
3. Insights into Actinides-Proteins Interactions
Although not directly focused on anhalinine, research into actinides-proteins interactions provides a context for understanding similar alkaloids. These studies explore the roles of proteins in transporting and accumulating actinides, which is relevant for understanding the biochemical pathways and potential medicinal applications of compounds like anhalinine (Creff et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-14-10-6-8-4-5-13-7-9(8)11(15-2)12(10)16-3/h6,13H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBKARNYNSWQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CNCCC2=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10982742 | |
| Record name | 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10982742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhalinine | |
CAS RN |
642-30-8 | |
| Record name | 1,2,3,4-Tetrahydro-6,7,8-trimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhalinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10982742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHALININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ4K38GMN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can anhalinine be synthesized from other compounds found in Trichocereus pachanoi?
A2: [] Yes, research indicates that Tris-N,N′,N′′-(3′,4′,5′-trimethoxyphenethyl)-1,3,5-hexahydrotriazine, a trimer of methylenemescaline, can be selectively cyclized to form anhalinine under non-aqueous conditions. [] This finding suggests a potential synthetic route to anhalinine utilizing compounds present in Trichocereus pachanoi. Further research could explore the efficiency and scalability of this synthetic approach.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-Pentadecahydroxy-46-[(3R,4S)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1216238.png)
